2-((5-Acetyl-4-methoxybenzofuran-6-yl)oxy)ethyl acetate
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Overview
Description
2-((5-Acetyl-4-methoxybenzofuran-6-yl)oxy)ethyl acetate: is a compound with an intriguing structure It combines elements from both benzofuran and acetate moieties
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Benzofuran: : This aromatic heterocycle consists of a fused benzene ring and an oxygen atom in the five-membered furan ring. Benzofurans exhibit diverse biological activities and are found in natural products and synthetic compounds.
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Acetate: : The acetate group (CH₃COO⁻) is a common functional group derived from acetic acid. It plays a crucial role in various chemical reactions and metabolic processes.
Preparation Methods
Synthetic Routes: The synthesis of 2-((5-Acetyl-4-methoxybenzofuran-6-yl)oxy)ethyl acetate involves several steps. One possible route includes the following transformations:
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Benzofuran Synthesis: : Start by synthesizing the benzofuran ring. Various methods, such as cyclization of o-hydroxyacetophenones or oxidative cyclization of phenols, can be employed .
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Acetylation: : Introduce the acetyl group by reacting the benzofuran with acetic anhydride or acetyl chloride in the presence of a Lewis acid catalyst.
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Etherification: : Finally, react the acetylated benzofuran with an alcohol (e.g., ethanol) in the presence of an acid catalyst to form the desired compound.
Industrial Production: While industrial-scale production methods may vary, the synthetic steps outlined above provide a general framework for preparing this compound.
Chemical Reactions Analysis
2-((5-Acetyl-4-methoxybenzofuran-6-yl)oxy)ethyl acetate: can undergo several reactions:
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Hydrolysis: : Treatment with aqueous acid or base leads to cleavage of the ester bond, yielding the corresponding alcohol and acetic acid.
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Substitution Reactions: : The acetate group can be replaced by other nucleophiles (e.g., amines, alcohols) via nucleophilic substitution reactions.
Scientific Research Applications
This compound finds applications in various fields:
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Medicine: : Its potential as a drug candidate warrants investigation. Researchers explore its pharmacological properties, bioavailability, and toxicity.
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Chemical Biology: : Scientists study its interactions with biological macromolecules (e.g., proteins, DNA) to understand its mode of action.
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Industry: : It may serve as a precursor for synthesizing other valuable compounds.
Mechanism of Action
The exact mechanism by which 2-((5-Acetyl-4-methoxybenzofuran-6-yl)oxy)ethyl acetate exerts its effects remains an active area of research. It likely involves interactions with specific cellular targets or signaling pathways.
Comparison with Similar Compounds
While I don’t have specific information on similar compounds, further exploration could reveal related structures and their unique features.
Properties
Molecular Formula |
C15H16O6 |
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Molecular Weight |
292.28 g/mol |
IUPAC Name |
2-[(5-acetyl-4-methoxy-1-benzofuran-6-yl)oxy]ethyl acetate |
InChI |
InChI=1S/C15H16O6/c1-9(16)14-13(21-7-6-19-10(2)17)8-12-11(4-5-20-12)15(14)18-3/h4-5,8H,6-7H2,1-3H3 |
InChI Key |
OQXOQYNHVSWQAY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=C2C(=C1OC)C=CO2)OCCOC(=O)C |
Origin of Product |
United States |
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